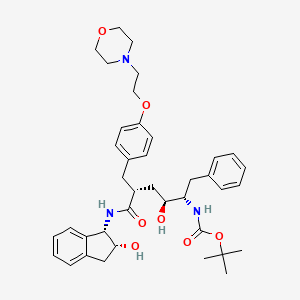

L-689502

Übersicht

Beschreibung

L-689502 ist ein potenter Inhibitor der Protease des humanen Immundefizienzvirus Typ 1. Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung der Aktivität der Protease des humanen Immundefizienzvirus Typ 1 gezeigt, mit einem IC50-Wert von 1 Nanomolar . Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Mechanismen der Hemmung der Protease des humanen Immundefizienzvirus Typ 1 zu untersuchen und neue therapeutische Strategien für Infektionen mit dem humanen Immundefizienzvirus zu entwickeln.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der Syntheseweg beginnt typischerweise mit der Herstellung der Indanyl- und Phenylalaninderivate, gefolgt von deren Kupplung zur Bildung des Endprodukts. Die Reaktionsbedingungen umfassen oft die Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungsschritten, um die hohe Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, die Skalierung der Reaktionen und die Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken, wie z. B. Hochleistungsflüssigchromatographie, ist in der industriellen Produktion üblich .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-689502 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indanyl and phenylalanine derivatives, followed by their coupling to form the final product. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and implementing stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-689502 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile oder Elektrophile unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um die Mechanismen der Proteaseinhibition zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: In Studien eingesetzt, um die Rolle der Protease des humanen Immundefizienzvirus Typ 1 bei der viralen Replikation und Pathogenese zu verstehen.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus und anderen Krankheiten untersucht, die mit Proteaseaktivität einhergehen.

Industrie: Bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Proteasen abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Protease des humanen Immundefizienzvirus Typ 1 hemmt. Die Verbindung bindet an die aktive Stelle der Protease und verhindert die Spaltung von viralen Polyproteinen in funktionelle Proteine, die für die virale Replikation notwendig sind. Diese Inhibition stört den viralen Lebenszyklus und reduziert die Produktion infektiöser Viruspartikel . Die beteiligten molekularen Zielstrukturen und Wege umfassen die Protease des humanen Immundefizienzvirus Typ 1 und die virale Replikationsmaschinerie .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

L-689502 has been extensively studied for its applications in various fields:

Antiviral Research

This compound is primarily utilized in the development of antiretroviral therapies targeting HIV. Its high potency against HIV protease makes it a crucial compound in the formulation of effective treatments for HIV/AIDS.

Structural Biology

The compound has been instrumental in structural biology studies, providing insights into the mechanism of action of HIV protease inhibitors. Crystallographic studies have revealed the binding interactions between this compound and the active site of the protease, aiding in the design of more effective inhibitors.

Drug Development

This compound serves as a lead compound for developing new antiviral agents. Its structure has inspired modifications that enhance efficacy and reduce side effects, leading to novel drug candidates with improved pharmacological profiles.

Data Table: Comparative Efficacy of this compound

| Compound | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | HIV Protease | 1 | Inhibition of proteolytic activity |

| Saquinavir | HIV Protease | 8 | Competitive inhibition |

| Ritonavir | HIV Protease | 5 | Competitive inhibition |

Case Studies

Several case studies illustrate the effectiveness and applications of this compound in clinical and preclinical settings:

Case Study 1: Efficacy Against HIV

Objective : To evaluate the antiviral activity of this compound in vitro.

Methodology : Human T lymphocyte cells were treated with varying concentrations of this compound and infected with HIV.

Results :

- Significant reduction in viral load was observed at concentrations as low as 1 nM.

- The study concluded that this compound effectively inhibits viral replication, supporting its potential use in therapeutic settings .

Case Study 2: Structural Analysis

Objective : To determine the binding affinity and structural interactions of this compound with HIV protease.

Methodology : X-ray crystallography was used to analyze the complex formed between this compound and HIV protease.

Results :

Wirkmechanismus

L-689502 exerts its effects by inhibiting the activity of the human immunodeficiency virus type 1 protease. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles . The molecular targets and pathways involved include the human immunodeficiency virus type 1 protease and the viral replication machinery .

Vergleich Mit ähnlichen Verbindungen

L-689502 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. L-694746 und Pepstatin:

Liste ähnlicher Verbindungen

- L-694746

- Pepstatin

- DMP-323

- RO-31-8959

- KNI-272

This compound zeichnet sich durch seine hohe Potenz und Spezifität bei der Hemmung der Protease des humanen Immundefizienzvirus Typ 1 aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht.

Biologische Aktivität

L-689502 is a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. It was developed as part of a series of compounds aimed at combating HIV/AIDS, and it has been extensively studied for its biological activity and therapeutic potential.

This compound functions by binding to the active site of HIV-1 protease, inhibiting its activity. This prevents the protease from cleaving viral polyproteins into functional proteins, thereby blocking the maturation and replication of the virus. The compound exhibits an IC50 value of approximately 1 nM , indicating its high potency against HIV-1 protease .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is attributed to its structural features which enhance its binding affinity to the protease. Research has shown that modifications in the chemical structure can significantly alter its inhibitory activity. For instance, studies have demonstrated that certain analogs exhibit varying degrees of potency, underscoring the importance of specific functional groups in achieving optimal biological activity .

Comparative Efficacy

A comparative analysis of this compound with other protease inhibitors reveals its relative efficacy. The following table summarizes key data on various HIV protease inhibitors:

| Compound | IC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| This compound | 1 | High | Potent inhibitor; used in research |

| Indinavir | 10 | Moderate | First approved protease inhibitor |

| Saquinavir | 5 | Moderate | Early protease inhibitor with resistance issues |

| Darunavir | 0.5 | High | Second-generation; effective against resistant strains |

Study 035

In clinical trials, particularly Study 035, this compound was evaluated in combination with other antiretroviral agents. The study involved 97 patients who were randomized into three treatment groups: this compound monotherapy, AZT and lamivudine, and a combination of all three agents. Results indicated that patients receiving the combination therapy had a significantly lower viral load after 24 weeks , demonstrating the enhanced efficacy when this compound was used alongside other drugs .

ACTG 320 Trial

Another pivotal trial, ACTG 320, assessed the impact of adding this compound to standard AZT and lamivudine therapy. The trial included 1156 participants with advanced HIV infection. Findings revealed that those receiving the triple therapy had improved immune function (higher CD4 counts) and reduced mortality rates compared to those on dual therapy alone .

Resistance Profile

Despite its potency, resistance to this compound can develop, similar to other protease inhibitors. Studies have shown that mutations in the HIV protease gene can lead to reduced susceptibility to this compound, necessitating ongoing research into combination therapies that could mitigate this risk .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLCQJSWFWQHCD-AIIVFDHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160692 | |

| Record name | L 689502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138483-63-3 | |

| Record name | L 689502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 689502 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.